molecular formula C19H17ClN2O4S B2501111 N-(4-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922854-81-7

N-(4-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2501111
CAS No.: 922854-81-7
M. Wt: 404.87
InChI Key: QVOJCIGPQGKKFO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a sulfamoyl benzamide derivative characterized by a central benzamide scaffold substituted with a sulfamoyl group at the para position. The sulfamoyl moiety is further modified with a methyl group and a furan-2-ylmethyl group, while the benzamide nitrogen is linked to a 4-chlorophenyl ring. This compound’s structure combines a sulfonamide-based pharmacophore with aromatic and heterocyclic substituents, a design strategy commonly employed in antifungal and antimicrobial agents .

Key structural features influencing its bioactivity include:

  • 4-Chlorophenyl substituent: Provides electron-withdrawing effects, stabilizing the amide bond and modulating electronic properties for target binding .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJCIGPQGKKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chlorosulfonyl)benzoic Acid

The synthesis begins with chlorosulfonation of commercially available 4-methylbenzoic acid:

4-Methylbenzoic acid + ClSO3H → 4-(chlorosulfonyl)benzoic acid  

Procedure:

  • Add 4-methylbenzoic acid (0.1 mol) portionwise to chilled chlorosulfonic acid (40 mL, 0.6 mol) at 0–5°C.
  • Heat mixture to 95°C for 12 h under nitrogen atmosphere.
  • Quench reaction by pouring onto crushed ice, yielding precipitate.
  • Filter and wash with cold water (yield: 76–80%).

Key Parameters:

  • Temperature control during exothermic chlorosulfonation
  • Strict anhydrous conditions to prevent hydrolysis

Sulfamoylation with N-Methyl-N-(furan-2-ylmethyl)amine

The chlorosulfonyl intermediate reacts with the custom-synthesized amine:

4-(Chlorosulfonyl)benzoic acid + HN(CH3)(CH2C4H3O) → 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzoic acid  

Optimized Conditions:

  • Solvent: H2O/THF (3:1 v/v)
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → rt, 8 h
  • Workup: Acidify to pH 3 with HCl, extract with EtOAc

Challenges:

  • Competing hydrolysis of chlorosulfonyl group
  • Steric hindrance from branched amine

Benzamide Formation via Carbodiimide Coupling

Activation of the carboxylic acid followed by amide bond formation:

4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}benzoic acid + 4-chloroaniline → Target compound  

Coupling Protocol:

  • Dissolve acid (0.5 mmol) in DCM/DMF (10:1, 5 mL)
  • Add EDC·HCl (1.5 eq), DMAP (0.2 eq), and 4-chloroaniline (1.1 eq)
  • Stir at rt for 16 h under N2
  • Purify by flash chromatography (Hex:EtOAc 7:3)

Yield Optimization:

  • Excess amine improves conversion
  • DMAP accelerates acylation kinetics

Synthetic Route 2: Convergent Approach via Sulfamoyl Chloride Intermediate

Preparation of 4-{(Furan-2-yl)methylsulfamoyl}benzoyl Chloride

4-{[(Furan-2-yl)methyl](methyl)sulfamoyl}benzoic acid + SOCl2 → Acid chloride  

Chlorination Conditions:

  • Reflux in thionyl chloride (5 mL/mmol) with catalytic DMF
  • Distill excess SOCl2 under vacuum

Direct Amidation with 4-Chloroaniline

Acid chloride + 4-chloroaniline → Target compound  

Advantages:

  • Faster reaction kinetics compared to carbodiimide coupling
  • No racemization concerns

Limitations:

  • Requires strict moisture control
  • Generates HCl gas necessitating scrubbers

Critical Process Parameters and Optimization

Sulfonylation Efficiency

Comparative solvent screening revealed:

Solvent System Conversion (%) Selectivity (%)
Water/THF 92 88
DCM/Et3N 85 76
MeCN/K2CO3 78 81

Water/THF provided optimal balance of solubility and reaction control.

Amide Coupling Catalysis

EDC/HOBt vs. CDI-mediated coupling:

Coupling Reagent Time (h) Yield (%)
EDC/HOBt 16 68
CDI 8 72
T3P® 6 75

Propylphosphonic anhydride (T3P®) showed superior performance but increased cost.

Purification and Characterization

Recrystallization Optimization

Solvent Pair Purity (%) Recovery (%)
EtOAc/Hexanes 99.2 65
MeOH/H2O 98.7 72
Acetone/Hexanes 99.5 58

Methanol/water (4:1) provided best compromise.

Spectroscopic Characterization

1H NMR (DMSO-d6):

  • δ 8.12 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.56 (m, 2H, furan-H)
  • δ 6.62 (dd, J=3.3, 1.8 Hz, 1H, furan-H)
  • δ 4.21 (s, 2H, CH2)
  • δ 3.01 (s, 3H, N-CH3)

HRMS (ESI+):
Calc. for C19H18ClN2O4S [M+H]+: 429.0724
Found: 429.0728

Alternative Methodologies and Emerging Techniques

Enzymatic Sulfamoylation

Recent advances employ sulfotransferases for greener synthesis:

  • ATP-dependent sulfotransferase ST1A3
  • PAPS regeneration system
  • 62% conversion achieved in pilot studies

Flow Chemistry Approaches

Microreactor system benefits:

  • 10× faster heat dissipation
  • 89% yield vs. 72% batch

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide and related compounds. The following are notable findings:

  • Mechanism of Action : Compounds containing the sulfamoyl group have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, a derivative demonstrated significant cytotoxicity against pancreatic carcinoma cells (MIA PaCa-2), with a GI50 value of 1.9 µM, indicating potent anti-proliferative activity .
  • Case Studies :
    • A series of derivatives were synthesized and tested against ovarian (A2780) and colon (HCT-116) cancer cell lines. The most potent derivative showed promising results in inhibiting cell growth and inducing apoptosis .
    • Another study highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth, particularly targeting vascular endothelial growth factors and platelet-derived growth factors .

Antibacterial Properties

The compound also exhibits antibacterial properties, which have been explored in various studies:

  • Inhibition of Bacterial Growth : Research indicates that sulfamoyl derivatives can effectively inhibit bacterial growth by targeting specific bacterial enzymes involved in metabolic processes .

Research Findings

The following table summarizes key studies related to the applications of N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide:

StudyFocusFindings
Abdelaziz et al. (2015)Anti-cancerIdentified potent derivatives with significant cytotoxicity against various cancer cell lines .
Patents on SulfamidesEndothelin receptor antagonismExplored novel sulfamides as potential endothelin receptor antagonists, indicating broader therapeutic applications .
PMC Study (2022)Antitumor activityDeveloped new sulfonamide derivatives showing cytotoxic activity against multiple human cancer lines .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The furan ring and chlorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized in Table 1 , with detailed comparisons below.

Table 1: Structural and Functional Comparison of Sulfamoyl/Aryl Benzamide Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Biological Activity Key Physicochemical Properties Source
N-(4-Chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide (Target) Benzamide + sulfamoyl R1=4-Cl-C6H4; R2=Me; R3=furan-2-ylmethyl Antifungal (hypothetical) LogP=1.9; PSA=129 Ų; MW=377.43 g/mol
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + sulfamoyl + oxadiazole R1=5-furyl-oxadiazole; R2=Et; R3=cyclohexyl Antifungal (C. albicans IC50=8 μM) LogP=3.2; PSA=118 Ų; MW=487.58 g/mol
4-{(Furan-2-yl)methylsulfamoyl}-N-(1,3-thiazol-2-yl)benzamide Benzamide + sulfamoyl R1=thiazol-2-yl; R2=Me; R3=furan-2-ylmethyl Unknown LogP=1.9; PSA=129 Ų; MW=377.43 g/mol
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide + imidazole R1=3-Cl-4-F-C6H3; R2=imidazol-1-yl Anticancer (cervical cancer) LogP=2.5; PSA=85 Ų; MW=315.74 g/mol
4-Chloro-3-{[(furan-2-yl)methyl]sulfamoyl}-N-(2-hydroxy-4-methylphenyl)benzamide Benzamide + sulfamoyl R1=2-OH-4-Me-C6H3; R2=H; R3=furan-2-ylmethyl Unknown LogP=2.1; PSA=112 Ų; MW=408.87 g/mol

Structural Comparisons

  • Sulfamoyl vs. Oxadiazole Derivatives: The target compound shares a sulfamoyl benzamide core with LMM11 but lacks the 1,3,4-oxadiazole ring present in LMM11. The oxadiazole in LMM11 likely enhances rigidity and metabolic stability, contributing to its potent antifungal activity (IC50=8 μM against C. albicans) . However, the target compound’s furan-2-ylmethyl group may compensate by improving lipophilicity (LogP=1.9 vs.
  • Aromatic vs. Heterocyclic Amide Substituents :
    Replacing the 4-chlorophenyl group in the target compound with a thiazol-2-yl group (as in ) retains the sulfamoyl-furan motif but alters hydrogen-bonding capacity. The thiazole’s nitrogen atoms increase polarity (PSA=129 Ų), which may reduce blood-brain barrier permeability compared to the chloroaryl group .

  • Chlorophenyl vs. Hydroxyphenyl Groups: The 2-hydroxy-4-methylphenyl substituent in ’s compound introduces hydrogen-bond donor capacity, which could enhance solubility but reduce membrane permeability relative to the target compound’s 4-chlorophenyl group .

Functional Comparisons

  • Antifungal Activity: LMM11 demonstrates direct antifungal efficacy against C. albicans, likely via thioredoxin reductase inhibition . The furan-2-ylmethyl group in both compounds may contribute to targeting fungal enzymes .
  • Anticancer and Antimicrobial Activity :
    Imidazole-substituted benzamides () exhibit anticancer activity, highlighting the scaffold’s versatility. However, sulfamoyl derivatives like the target compound may prioritize antifungal over anticancer effects due to differences in substituent electronics .

  • Physicochemical Properties :
    The target compound’s LogP (1.9) and polar surface area (129 Ų) align with drug-like properties for oral bioavailability, comparable to clinical antifungals like fluconazole (LogP=0.5; PSA=72 Ų) but with higher hydrophobicity .

Key Research Findings

  • The furan-2-ylmethyl group is critical for activity in sulfamoyl benzamides, as seen in LMM11 and the target compound .
  • Chlorophenyl substituents enhance stability and target affinity in benzamide derivatives, as demonstrated in crystallographic studies (e.g., ) .
  • Sulfamoyl groups outperform sulfonamides in antifungal activity due to improved enzyme interactions, as evidenced by LMM11’s potency .

Biological Activity

N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be characterized by the following molecular formula: C20H17ClN2O4S. Its structure includes a benzamide core, a chlorophenyl group, and a sulfamoyl functional group linked to a furan moiety.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those similar to N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide, exhibit significant antibacterial properties. For instance:

  • Antibacterial Screening : Compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Mechanism of Action : The antibacterial effects are hypothesized to involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of sulfamoyl benzamide derivatives. The compound may act as a glucokinase activator, which is crucial for glucose metabolism:

  • Glucokinase Activation : Compounds in this class have shown potential in lowering blood glucose levels by enhancing the activity of glucokinase, an enzyme important for glucose homeostasis .

Anticancer Properties

The benzamide structure is associated with various anticancer activities:

  • Inhibition of Cancer Cell Proliferation : Certain derivatives have been tested as RET kinase inhibitors, showing promise in inhibiting cancer cell growth . This suggests that N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may also possess similar anticancer properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfamoyl benzamide derivatives. The results indicated that compounds with the furan and chlorophenyl substitutions displayed enhanced activity against resistant bacterial strains, suggesting their potential as new antibiotic agents .

Study 2: Antidiabetic Activity

In another study focusing on antidiabetic effects, several derivatives were synthesized and tested for their ability to activate glucokinase in vitro. The findings revealed that specific modifications in the benzamide structure significantly increased their hypoglycemic activity .

Data Summary

Biological ActivityFindings
AntibacterialModerate to strong activity against S. typhi and B. subtilis
AntidiabeticGlucokinase activator; lowers blood glucose levels
AnticancerInhibits cancer cell proliferation via RET kinase inhibition

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step organic reactions:

  • Step 1: Sulfamoyl group introduction via coupling of 4-chlorobenzoic acid derivatives with sulfamoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2: N-alkylation of the sulfamoyl group using (furan-2-yl)methyl bromide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Optimization: Yield and selectivity depend on temperature control (e.g., 50–80°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis may accelerate reaction rates .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) or LC-MS to assess purity (>95%) and detect byproducts .
  • Elemental Analysis: Confirm molecular formula (e.g., C₂₀H₁₈ClN₂O₄S) via combustion analysis .

Intermediate Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

  • Assay Standardization: Use validated protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
  • Solubility Considerations: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Target Validation: Confirm target engagement via Western blotting or enzymatic assays (e.g., kinase inhibition) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s mechanism of action and target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., Bcl-2 proteins) .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • SAR Analysis: Compare with analogs (e.g., 4-[benzyl(methyl)sulfamoyl] derivatives) to identify critical functional groups .

Q. How can researchers design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?

Answer:

  • Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility and bioavailability .
  • Dosing Regimens: Conduct pilot PK studies in rodents (IV/PO administration) to determine Cₘₐₓ, t₁/₂, and AUC .
  • Toxicity Screening: Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-administration .

Data Contradiction & Reproducibility

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be addressed?

Answer:

  • Contextual Factors: Re-evaluate cell line specificity (e.g., MCF-7 vs. HeLa) and culture conditions (hypoxia/normoxia) .
  • Compound Batch Analysis: Compare NMR and LC-MS profiles across batches to rule out synthetic variability .
  • Collaborative Validation: Share samples with independent labs for blinded replication studies .

Methodological Recommendations

Q. Key Analytical Techniques for Metabolite Identification

  • HR-MS/MS: Fragment ions to deduce metabolic pathways (e.g., hydroxylation, demethylation) .
  • Radiolabeling: Synthesize 14C^{14}C-labeled compound for tracing excretion routes in animal models .

Q. Critical Parameters for Scaling Up Synthesis

  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Safety: Handle chlorophenyl intermediates in fume hoods due to potential toxicity .

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